molecular formula C10H14N2O4 B2632253 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1909313-99-0

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2632253
CAS RN: 1909313-99-0
M. Wt: 226.232
InChI Key: OJLBVZVOWPHOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrazole ring, a carboxylic acid group, and a tert-butoxy carbonyl group. The exact structure would depend on the specific locations of these groups within the molecule .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Straightforward and Regiospecific Synthesis : Research demonstrates the synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones, showcasing the regiospecificity and high yields of the process. This methodology is pivotal for creating a variety of pyrazole derivatives for further applications in chemical research (Rosa et al., 2008).
  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, highlighting the compound's utility in synthesizing fluorinated derivatives for pharmaceutical research (Iminov et al., 2015).

Structural and Spectral Investigations

  • Structural, Spectral, and Theoretical Investigations : A combined experimental and theoretical study on pyrazole-4-carboxylic acid derivatives provided insights into their structural and electronic properties, aiding in the design of new molecules with desired chemical and physical properties (Viveka et al., 2016).

Biological Activities

  • Antioxidant and Antimicrobial Activity : Pyrazole derivatives synthesized from 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid have shown promising antioxidant and antimicrobial activities, indicating their potential for further exploration in drug development (Umesha et al., 2009).

Materials Science Applications

  • Coordination Polymers and Magnetic Properties : The compound has been used to synthesize coordination polymers with interesting magnetic properties, showcasing its applicability in the field of materials science and molecular magnetism (Malinkin et al., 2012).

properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-11-12(4)7(6)8(13)14/h5H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBVZVOWPHOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.